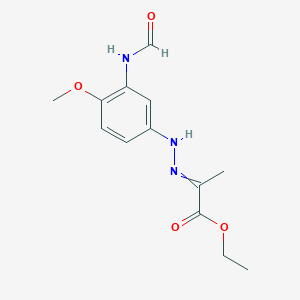

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The investigation of ethyl pyruvate phenylhydrazone derivatives, including their synthesis and properties, is an area of interest in organic chemistry. These compounds are involved in various chemical reactions and possess unique molecular structures, which make them significant for theoretical and practical studies.

Synthesis Analysis

The synthesis of ethyl pyruvate phenylhydrazone derivatives often involves Fischer indolization processes or reactions with protic acids, leading to a variety of products including indole derivatives. The specific conditions, such as the presence of protic acids, affect the outcomes of these reactions, demonstrating the versatility of these compounds in synthesis pathways (Ishii et al., 1973).

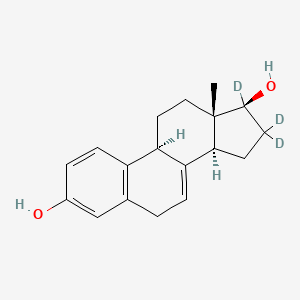

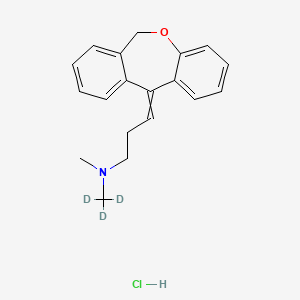

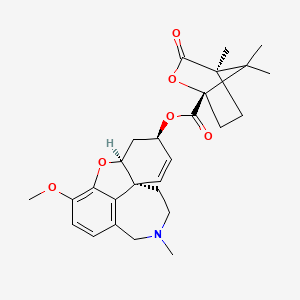

Molecular Structure Analysis

X-ray single-crystal analysis and density functional theory (DFT) calculations have been used to study the molecular structures of related compounds. These analyses reveal the geometrical parameters and confirm the existence of compounds in specific tautomeric forms, such as the hydrazone tautomer, in both solid states and solutions (Mirković et al., 2014).

Chemical Reactions and Properties

Ethyl pyruvate phenylhydrazones undergo various chemical reactions, including abnormal Fischer indolization, leading to unexpected products. The reactions can be influenced by the nature of substituents on the phenylhydrazone, highlighting the complex reactivity of these compounds (Murakami, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and stability, are influenced by factors like hyperconjugative interactions and charge delocalization. Natural bond orbital (NBO) analysis provides insights into the stability arising from these interactions (Acharya & Gowda, 1981).

科学研究应用

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is used in Fischer indolization to synthesize 4-aminoindole derivatives, which are valuable in the development of various organic compounds (Ishii, Murakami, Takeda, & Furuse, 1974).

The compound's ability to undergo abnormal Fischer indolization to provide useful indole derivatives possessing an active methine group at C6 has been explored, showcasing its utility in organic chemistry and potentially in pharmaceutical applications (Ishii et al., 1973).

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone's reaction with Lewis acid has been studied to understand the direction of abnormal Fischer indolization, highlighting its importance in synthetic organic chemistry (Ishii, Murakami, Furuse, Hosoya, & Ikeda, 1973).

Research into the Fischer indole synthesis of this compound has revealed abnormal products, offering insights into the mechanism of this reaction and its applications in synthesizing novel organic compounds (Murakami, 2012).

The compound is involved in the synthesis of indole derivatives, particularly ethylenedioxyindoles, which have potential applications in the development of new materials and pharmaceuticals (Partsvaniya et al., 1986).

Ethyl Pyruvate, a related compound, is a novel anti-inflammatory agent, showing promise in treating critical illnesses such as severe sepsis, acute respiratory distress syndrome, and stroke (Fink, 2007).

安全和危害

Specific safety and hazard information for Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is not readily available. However, safety data sheets (SDS) for similar compounds suggest that appropriate personal protective equipment should be used when handling the compound, and that it should not be inhaled or come into contact with skin or eyes6.

未来方向

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone exhibits promising application potential and is a valuable tool for investigating various biological processes2. Its diverse properties and unique structure make it a promising compound for future research and development2.

属性

IUPAC Name |

ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPJLPLVYPRIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)